physicochemical properties of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
physicochemical properties of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected 3-Bromobenzylamine Derivatives
Executive Summary
In the landscape of modern drug discovery and organic synthesis, N-protected amine building blocks are of paramount importance. This guide addresses the specified topic, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate. However, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact molecular structure.
Therefore, to provide a technically robust and valuable resource, this guide will focus on a closely related and well-characterized analogue: tert-butyl N-[(3-bromophenyl)methyl]carbamate . This compound shares key structural motifs—a 3-bromophenyl ring and a tert-butoxycarbonyl (Boc) protecting group—making it an excellent proxy for understanding the physicochemical behaviors relevant to this class of molecules. We will begin by clarifying the structural distinctions and then delve into the detailed properties, experimental workflows, and safety considerations for this analogue, providing researchers with actionable insights and methodologies.
Compound Identification and Structural Analysis
A precise understanding of molecular structure is the foundation of physicochemical analysis. The user-specified compound and the well-documented analogue are structurally distinct, primarily in the linkage between the carbamate and the phenyl ring.
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User-Specified Compound (A): tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
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Structure: (CH₃)₃C-O-C(=O)-NH-CH₂-C(=O)-NH-(3-bromophenyl)
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This molecule contains a glycine-like linker, resulting in a structure with two distinct carbamoyl moieties. It is essentially an N-Boc protected aminoacetamide of 3-bromoaniline.
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Focus Compound (B): tert-butyl N-[(3-bromophenyl)methyl]carbamate
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Structure: (CH₃)₃C-O-C(=O)-NH-CH₂-(3-bromophenyl)
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This molecule features a direct methylene (-CH₂-) bridge between the carbamate nitrogen and the 3-bromophenyl ring. It is the N-Boc protected version of 3-bromobenzylamine.
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This guide will proceed with the analysis of Compound (B) .
Chemical Identifiers for tert-butyl N-[(3-bromophenyl)methyl]carbamate
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(3-bromophenyl)methyl]carbamate | [1] |
| CAS Number | 171663-13-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | [1] |
| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | [1] |
| InChIKey | BSEVOUCZQOLENZ-UHFFFAOYSA-N | [1] |
| Synonyms | (3-BROMO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER, N-Boc-3-bromobenzylamine, 1-(Boc-aminomethyl)-3-bromobenzene | [1][2] |
Core Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both synthetic reactions and biological systems. The properties below are a combination of experimental data where available and high-quality computational predictions.
Quantitative Data Summary
| Property | Value | Method | Source |
| Molecular Weight | 286.16 g/mol | --- | [1] |
| XLogP3-AA (LogP) | 3.1 | Computed | [1] |
| Topological Polar Surface Area | 38.3 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 4 | Computed | [1] |
| Physical State | Solid at room temperature | Experimental | [3] |
| Solubility | Soluble in organic solvents (e.g., methylene chloride, chloroform, alcohols); slightly soluble in water. | Experimental | [3][4] |
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its primary function is to render the amine nitrogen non-nucleophilic, thereby preventing unwanted side reactions.[5]
Key Characteristics:
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Stability: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions.[6]
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Lability: It is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which generates a volatile isobutene and carbon dioxide, simplifying workup procedures.[6]
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Orthogonality: Its acid-lability makes it orthogonal to base-labile protecting groups like Fmoc, allowing for selective deprotection strategies in complex syntheses.[5]
The presence of the Boc group in tert-butyl N-[(3-bromophenyl)methyl]carbamate significantly increases its lipophilicity (as reflected in the computed LogP of 3.1) and solubility in nonpolar organic solvents compared to the parent amine, 3-bromobenzylamine.[1][3]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all key physicochemical parameters must be determined using validated, reproducible methods. The following section details standard operating procedures for characterizing a compound like tert-butyl N-[(3-bromophenyl)methyl]carbamate.
Workflow for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and remains the gold standard for determining the saturation solubility of a compound in water.
Causality: The shake-flask method is chosen for its directness and accuracy. It measures the equilibrium concentration of a solute in a solvent by allowing sufficient time for dissolution to reach a steady state, providing a thermodynamically true solubility value.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25 °C).
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Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
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Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any suspended microcrystals.
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Sampling & Analysis: Carefully extract a known volume of the clear supernatant.
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Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
Diagram of Solubility Determination Workflow:
Caption: Shake-Flask method for aqueous solubility.
Workflow for LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP. It is highly efficient, requires minimal material, and is suitable for compounds across a wide range of lipophilicities.
Step-by-Step Protocol:
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Calibration: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
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Chromatography: Inject each standard and the test compound onto a C18 HPLC column. Elute with an isocratic mobile phase (e.g., a methanol/water mixture).
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Data Collection: Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using an unretained compound (e.g., uracil).
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Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
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Correlation: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve.
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LogP Determination: Interpolate the LogP of the test compound from its log(k) value using the calibration curve.
Diagram of LogP Determination by HPLC:
Caption: RP-HPLC workflow for LogP determination.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
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Stability: The carbamate linkage is generally stable, but the Boc group is sensitive to strong acids. The compound should be protected from acidic vapors. The bromophenyl group is stable under most standard laboratory conditions but can be reactive in certain organometallic reactions (e.g., Suzuki or Heck coupling).
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Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[2][7] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential long-term degradation.
Safety and Handling
Hazard Identification
Based on analogues, the compound should be handled as potentially hazardous.[8][9]
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
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Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Conclusion
tert-butyl N-[(3-bromophenyl)methyl]carbamate is a valuable building block in organic synthesis, characterized by its moderate lipophilicity and the versatile reactivity afforded by the Boc-protected amine and the brominated aromatic ring. While direct experimental data is limited, its physicochemical properties can be reliably predicted and measured using the standardized protocols outlined in this guide. Proper adherence to the described safety and handling procedures is essential for its use in a research and development setting.
References
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PubChem. tert-Butyl 3-bromobenzylcarbamate (CID 11033439). [Link]
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Oakwood Chemical. tert-Butyl N-(3-bromophenyl)carbamate. [Link]
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Chemazone. tert-butyl N-({3-[(3-bromophenyl)(methyl)carbamoyl]...}). [Link]
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NextSDS. tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate. [Link]
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NextSDS. tert-butyl N-[3-amino-3-(3-bromophenyl)propyl]carbamate. [Link]
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Aaron Chemicals. tert-butyl N-[(4-amino-3-bromophenyl)methyl]carbamate. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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